
2,2',3,4,4',5,5',6-八溴二苯醚
描述
2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is a chemical compound with the molecular formula C12H2Br8O and a molecular weight of 801.38 . It is used as a flame retardant in consumer products . It is also an environmental pollutant that may lead to pregnancy failure .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with eight bromine atoms attached to the phenyl rings .Physical And Chemical Properties Analysis
2,2’,3,4,4’,5,5’,6-Octabromodiphenyl ether is a solid, white to off-white in color . It has a flash point of -12 °C and should be stored at 2-8°C . It is slightly soluble in chloroform and tetrahydrofuran (THF) . Its density is 2.8±0.1 g/cm3, and it has a boiling point of 526.4±50.0 °C at 760 mmHg .科学研究应用
- Electrical and Electronic Equipment Housings :
Biological Effects and Toxicity
Beyond its practical applications, octaBDE has biological implications:
- Gene Expression Modulation :
Environmental Concerns
OctaBDE, like other PBDEs, is a global, persistent, and toxic contaminant. Its widespread use has raised environmental and health concerns. Researchers continue to study its effects on ecosystems, wildlife, and human health.
安全和危害
This compound is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H304 (may be fatal if swallowed and enters airways), H315 (causes skin irritation), H336 (may cause drowsiness or dizziness), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and seeking special instructions before use .
属性
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,4,5-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-1-5(15)6(2-4(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUZOQFRIPIWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074749 | |
| Record name | 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4',5,5',6-Octabromodiphenyl ether | |
CAS RN |
337513-72-1 | |
| Record name | 2,2',3,4,4',5,5',6-Octabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,5',6-OCTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13NAJ7N8H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in synthesizing specific PBDE congeners like BDE-203?
A1: PBDEs, including BDE-203, have become widespread environmental pollutants, accumulating in biota and humans [, ]. Synthesizing pure, authentic reference standards of these congeners is crucial for several reasons:
Q2: What are the potential developmental neurotoxic effects of BDE-203?
A2: Research indicates that neonatal exposure to BDE-203 can lead to developmental neurotoxic effects in mice []. Specifically, exposure to BDE-203 during early life stages has been linked to:
Q3: How does the structure of BDE-203 compare to other PBDEs, and what is the significance?
A3: BDE-203 is an octabrominated diphenyl ether, meaning it possesses eight bromine atoms attached to its diphenyl ether core structure. The specific arrangement of these bromine atoms distinguishes it from other octabrominated congeners, such as BDE-198 and BDE-201 [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)

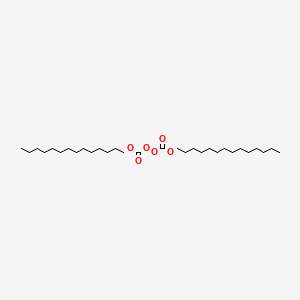
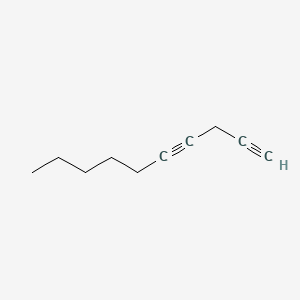
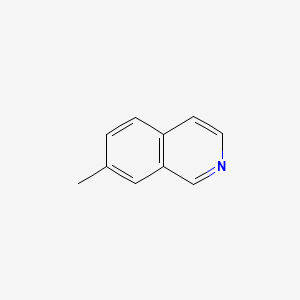
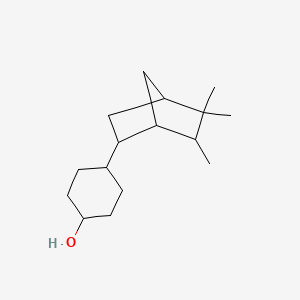
![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)
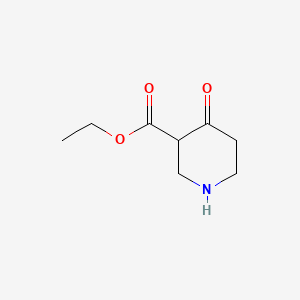

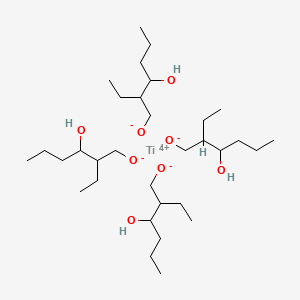

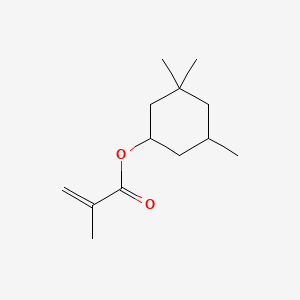
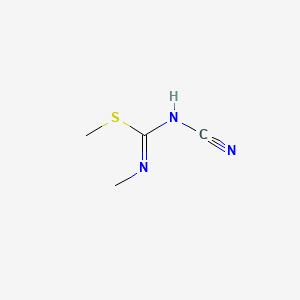
![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)